molecular formula C21H27N3OS B6085123 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B6085123
M. Wt: 369.5 g/mol
InChI Key: BMGKALOZYPYPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as MIPEP, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist. This dual action may contribute to its potential therapeutic effects in neurological disorders and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol can modulate the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol is its potential use in the treatment of multiple neurological disorders and cancer. However, its limited solubility in water may make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol could focus on optimizing its synthesis method to improve its solubility and bioavailability. Additionally, more studies are needed to fully understand its mechanism of action and potential therapeutic effects in neurological disorders and cancer. Further research could also explore its potential use in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol can be synthesized using a combination of chemical reactions and purification techniques. One method involves the reaction of 3-methylindole with 2-thiophenemethylchloride to form 4-[(3-methyl-1H-indol-2-yl)methyl]-2-thiophenemethylchloride. This intermediate is then reacted with piperazine and ethanol to form 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-16-19-6-2-3-7-20(19)22-21(16)15-23-9-10-24(17(13-23)8-11-25)14-18-5-4-12-26-18/h2-7,12,17,22,25H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGKALOZYPYPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CN3CCN(C(C3)CCO)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol

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